Methyl cyanoacetate (MCA, CAS 105-34-0) is a highly reactive, bifunctional aliphatic ester characterized by an active methylene group flanked by strongly electron-withdrawing cyano and methoxycarbonyl moieties. In industrial and pharmaceutical synthesis, MCA serves as a critical building block for Knoevenagel condensations, Michael additions, and the production of heterocyclic drug intermediates. As a liquid with a boiling point of approximately 204–207 °C, it offers excellent processability and solubility in common organic solvents[1]. For technical buyers, MCA is primarily procured to synthesize high-temperature cyanoacrylate adhesives, agricultural chemicals, and specific methyl-ester pharmaceutical precursors where its specific reactivity profile and low molecular weight provide distinct manufacturing advantages over heavier analogs.
Substituting methyl cyanoacetate with its closest analog, ethyl cyanoacetate (ECA), or in-class alternatives like dimethyl malonate, often compromises both product performance and process economics [1]. While ECA is a common general-purpose substitute, its higher molecular weight reduces atom economy, and the resulting poly(ethyl cyanoacrylate) adhesives suffer from significantly lower thermal resistance [2]. Furthermore, using ECA in syntheses requiring methanolic solvents or targeting methyl ester end-products introduces severe transesterification risks, leading to mixed-ester impurities that complicate downstream purification[3]. Conversely, substituting with dimethyl malonate drastically reduces the acidity of the active methylene, forcing the use of harsher bases that can degrade sensitive pharmaceutical intermediates [1]. Consequently, MCA is strictly required when high thermal stability, uniform methyl ester profiles, and mild reaction conditions are essential.
The electron-withdrawing power of the cyano group makes the active methylene in methyl cyanoacetate significantly more acidic than that of standard malonates[1]. With a pKa of approximately 13.1 in DMSO, methyl cyanoacetate is nearly three orders of magnitude more acidic than dimethyl malonate (pKa ~15.9) [2]. This quantitative difference allows chemists to drive Knoevenagel condensations using mild amine bases (such as piperidine) rather than requiring harsh alkoxide bases [1].
| Evidence Dimension | Active methylene acidity (pKa in DMSO) |
| Target Compound Data | Methyl cyanoacetate (pKa ~13.1 in DMSO) |
| Comparator Or Baseline | Dimethyl malonate (pKa ~15.9 in DMSO) |
| Quantified Difference | ~2.8 pKa unit difference (nearly 1000-fold higher acidity) |
| Conditions | Deprotonation in polar aprotic solvents (DMSO) |
Allows the use of milder amine bases, preventing side reactions and degradation when processing sensitive pharmaceutical intermediates.
When utilized as a precursor for instant adhesives, methyl cyanoacetate yields methyl cyanoacrylate monomer, which polymerizes into a highly rigid network [1]. Poly(methyl cyanoacrylate) exhibits a bulk glass transition temperature (Tg) of approximately 165 °C, which is significantly higher than the 140 °C Tg observed for poly(ethyl cyanoacrylate) derived from ethyl cyanoacetate [2]. This structural rigidity is a direct consequence of the shorter methyl side chain restricting polymer backbone mobility [1].
| Evidence Dimension | Glass transition temperature (Tg) of the resulting homopolymer |
| Target Compound Data | Poly(methyl cyanoacrylate) (Tg ~165 °C) |
| Comparator Or Baseline | Poly(ethyl cyanoacrylate) (Tg ~140 °C) |
| Quantified Difference | +25 °C higher thermal resistance before softening |
| Conditions | Bulk thermal properties of cured cyanoacrylate homopolymer |
Procuring methyl cyanoacetate is essential for manufacturing high-temperature-resistant industrial adhesives that outperform standard ethyl-based superglues.
For large-scale manufacturing, the molecular weight difference between methyl cyanoacetate (99.09 g/mol) and ethyl cyanoacetate (113.11 g/mol) translates directly into procurement efficiency . One kilogram of methyl cyanoacetate delivers 10.09 moles of active methylene, compared to only 8.84 moles from an equivalent mass of ethyl cyanoacetate [1]. This 14.1% increase in molar density allows manufacturers to use less total mass per batch, optimizing reactor volume and reducing raw material transport costs.
| Evidence Dimension | Moles of active methylene per kilogram of raw material |
| Target Compound Data | Methyl cyanoacetate (10.09 mol/kg) |
| Comparator Or Baseline | Ethyl cyanoacetate (8.84 mol/kg) |
| Quantified Difference | 14.1% higher molar efficiency per unit mass |
| Conditions | Bulk stoichiometric calculations for industrial scale-up |
Reduces the total mass of raw material required and improves reactor volume efficiency, directly lowering procurement and shipping costs at scale.
In the synthesis of complex pharmaceutical intermediates, such as DPP-IV inhibitors, reactions are frequently conducted in methanol or involve methyl-ester-containing substrates [1]. Utilizing ethyl cyanoacetate under these base-catalyzed conditions routinely leads to transesterification, generating a difficult-to-separate mixture of methyl and ethyl esters [2]. Procuring methyl cyanoacetate directly eliminates this ester exchange pathway, ensuring a uniform product profile and bypassing costly downstream chromatographic purifications [1].
| Evidence Dimension | Downstream ester uniformity in methanolic/methyl-ester processes |
| Target Compound Data | Methyl cyanoacetate (Yields uniform methyl esters) |
| Comparator Or Baseline | Ethyl cyanoacetate (Yields mixed methyl/ethyl ester impurities) |
| Quantified Difference | Prevents the formation of mixed ester impurities |
| Conditions | Base-catalyzed condensations in methanol or with methyl-ester-containing pharmaceutical precursors |
Ensures high-purity uniform intermediates, eliminating costly downstream purification steps caused by ester exchange.
Methyl cyanoacetate is the required precursor for synthesizing methyl cyanoacrylate monomers. Because poly(methyl cyanoacrylate) maintains structural integrity up to 165 °C, it is specifically selected for aerospace, automotive, and metal-to-metal bonding applications where standard ethyl-based adhesives would soften and fail[1].
In pharmaceutical manufacturing, MCA is prioritized over ethyl cyanoacetate when the synthetic route operates in methanolic solvents or targets a final methyl ester. This selection prevents transesterification-induced impurity profiles, ensuring high batch-to-batch reproducibility for active pharmaceutical ingredients [2].
Due to its high active methylene acidity, MCA is the optimal choice for Knoevenagel condensations involving base-sensitive aldehydes. It allows the use of mild, non-nucleophilic amine catalysts instead of harsh alkoxides, preserving delicate functional groups during the assembly of complex heterocyclic scaffolds [3].
Irritant